(2S)-1-amino-4-methylpentan-2-ol hydrochloride
Description
Overview of Chiral Amino Alcohol Scaffolds in Modern Synthetic Chemistry and Catalysis
Chiral amino alcohols are a class of organic compounds that feature both an amine and an alcohol functional group, with at least one stereogenic center. This structural motif is of paramount importance in contemporary chemical sciences. The chiral β-amino alcohol scaffold, in particular, is a prevalent structural unit found in a wide array of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Their significance extends beyond being mere components of larger molecules; they are crucial as chiral ligands and catalysts in the field of asymmetric synthesis. rsc.org Enantiomerically pure vicinal amino alcohols (where the amino and hydroxyl groups are on adjacent carbons) are instrumental in creating complex molecules with precise three-dimensional arrangements. rsc.org
The utility of chiral fragments derived from amino alcohols has been effectively demonstrated in fragment-based lead discovery (FBLD), a modern approach in drug development. nih.gov These fragments serve as starting points for building more complex drug candidates. nih.gov The development of efficient synthetic methods to access these scaffolds is an active area of research. Strategies include the asymmetric hydrogenation of α-amino ketones, ring-opening reactions of epoxides or aziridines, and novel chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. westlake.edu.cnacs.org These ongoing efforts highlight the sustained demand for chiral amino alcohols as versatile building blocks in organic synthesis. westlake.edu.cn
The Role of Stereochemistry in Chiral Organic Synthesis and Drug Discovery Efforts (Focus on Synthesis Building Blocks)
Stereochemistry, the study of the spatial arrangement of atoms in molecules, is a cornerstone of modern organic synthesis and medicinal chemistry. chiralpedia.comlibretexts.org Molecules that are non-superimposable mirror images of each other are known as enantiomers, a property defined by chirality. libretexts.orgcosmosmagazine.com This seemingly subtle difference in three-dimensional structure can have profound effects on the biological activity of a molecule. In the pharmaceutical industry, it is common for only one enantiomer of a drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. chiralpedia.com
This biological specificity necessitates the synthesis of enantiomerically pure compounds. Chiral building blocks are fundamental components that allow chemists to construct complex molecules with a defined stereochemistry. nbinno.com These "molecular architects" are sourced from the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids and sugars. cosmosmagazine.combaranlab.org By starting with a molecule of known stereochemistry, chemists can transfer that chirality to a new, more complex target molecule. nbinno.combaranlab.org The ability to precisely control molecular stereochemistry through the use of such building blocks is a hallmark of advanced chemical synthesis, enabling the development of more effective and safer drugs. chiralpedia.comnbinno.com
Specific Academic Relevance of (2S)-1-amino-4-methylpentan-2-ol Hydrochloride as a Leucine-Derived Chiral Framework
This compound is a chiral molecule whose academic significance stems directly from its origin in the chiral pool. It is a derivative of the proteinogenic amino acid L-leucine, a readily available and inexpensive chiral starting material. baranlab.orgrsc.orgmdpi.com While L-leucinol, a more direct reduction product of L-leucine, is a 2-amino-1-ol, the title compound possesses the 1,2-amino alcohol (or β-amino alcohol) structural motif. This arrangement can be accessed through synthetic rearrangements of α-amino acid derivatives, making it a valuable synthon. organic-chemistry.org
The vicinal amino alcohol functionality is a key feature in a multitude of natural products and pharmaceutical drugs. rsc.orgacs.org Therefore, this compound serves as a valuable chiral building block for the synthesis of more complex targets. Its defined stereochemistry, originating from L-leucine, can be used to control the stereochemical outcome of subsequent reactions. This can be achieved by incorporating it as a structural fragment of the final molecule or by using it as a transient chiral auxiliary to direct asymmetric transformations. baranlab.orgwikipedia.org The isobutyl group derived from the leucine (B10760876) side chain also provides specific steric and lipophilic properties that can be exploited in the design of ligands for asymmetric catalysis or in modulating the pharmacological profile of a target molecule.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H15NO | uni.lu |
| Molecular Weight | 117.19 g/mol | nih.gov |
| Monoisotopic Mass | 117.115364 Da | uni.lu |
| InChIKey | IOZUWBDNSBSOBS-LURJTMIESA-N | uni.lu |
| XLogP3 (Predicted) | 0.4 | nih.gov |
| Polar Surface Area | 46.3 Ų | nih.gov |
Research Scope and Objectives for Advanced Studies on this compound
The academic value of this compound provides a foundation for several avenues of advanced research. The primary objectives would be to fully exploit its potential as a chiral building block and functional molecule in various domains of synthetic chemistry.
A significant research scope lies in its application as a chiral ligand for asymmetric catalysis. westlake.edu.cnrsc.org
Objective: To synthesize novel metal complexes using (2S)-1-amino-4-methylpentan-2-ol as a ligand and evaluate their efficacy in key asymmetric reactions such as transfer hydrogenation, aldol (B89426) additions, or Diels-Alder reactions. The goal would be to achieve high enantioselectivity and yields for synthetically important transformations.
Another major area of investigation is its incorporation into biologically active molecules. frontiersin.org
Objective: To utilize this compound as a chiral scaffold in the total synthesis of natural products or in the design of novel pharmaceutical analogues. Studies would focus on how the specific stereochemistry and isobutyl moiety of the framework influence biological interactions and activity.
Further research could also focus on its role as a chiral auxiliary. wikipedia.org
Objective: To temporarily attach the molecule to a prochiral substrate to direct a stereoselective reaction, followed by its removal and recovery. This would involve developing efficient methods for both the attachment and cleavage of the auxiliary, expanding the toolbox for asymmetric synthesis.
Finally, the development of novel synthetic routes to this specific compound remains a valid research target.
Objective: To design and optimize more efficient, scalable, and environmentally benign synthetic pathways to this compound from L-leucine or other readily available precursors. This would enhance its accessibility for broader academic and potentially industrial applications. organic-chemistry.org
| Application Area | Description | Key Objective |
|---|---|---|
| Asymmetric Catalysis | Used as chiral ligands for metal catalysts to induce enantioselectivity in chemical reactions. | High yield and high enantiomeric excess (>99% ee) in product formation. westlake.edu.cnacs.org |
| Pharmaceutical Synthesis | Incorporated as a core structural component (synthon) in the synthesis of complex drug molecules. | Creation of enantiomerically pure active pharmaceutical ingredients (APIs). rsc.orgfrontiersin.org |
| Chiral Auxiliaries | Temporarily attached to a substrate to control the stereochemistry of a reaction, then removed. | Effective stereochemical control and high recovery rate of the auxiliary. wikipedia.org |
| Fragment-Based Drug Discovery | Used as small, chiral fragments to screen for binding to biological targets, serving as starting points for drug design. | Identification of novel, potent, and selective lead compounds. nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
2322933-48-0 |
|---|---|
Molecular Formula |
C6H16ClNO |
Molecular Weight |
153.65 g/mol |
IUPAC Name |
(2S)-1-amino-4-methylpentan-2-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)3-6(8)4-7;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
SZBZLSXZOOFIHC-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CN)O.Cl |
Canonical SMILES |
CC(C)CC(CN)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure 2s 1 Amino 4 Methylpentan 2 Ol Hydrochloride
Chemo-Enzymatic and Biocatalytic Approaches to Stereoselective Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. rsc.orgacs.org The combination of biological and chemical catalytic steps, known as chemo-enzymatic synthesis, further expands the synthetic possibilities.
Biocatalyst Identification and Engineering for Chiral Alcohol Formation
The foundation of a successful biocatalytic process lies in the identification of a suitable enzyme. For the synthesis of chiral amino alcohols like (2S)-1-amino-4-methylpentan-2-ol, several classes of enzymes are of interest, including alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and amine dehydrogenases (AmDHs). nih.gov Natural enzymes, however, may not always exhibit the desired activity, stability, or substrate specificity for an industrial process.
Protein engineering techniques, such as directed evolution and rational design, are employed to tailor biocatalysts for specific applications. nih.gov For instance, the substrate scope of amine dehydrogenases has been expanded through protein engineering to include a variety of ketones, enabling the synthesis of chiral amines and amino alcohols with high enantiomeric excess. nih.gov By modifying the active site of an enzyme, researchers can enhance its affinity for a non-natural substrate, such as the precursor to L-leucinol, and control the stereochemical outcome of the reaction.
Table 1: Examples of Engineered Biocatalysts for Chiral Amine/Alcohol Synthesis
| Enzyme Type | Engineering Strategy | Target Reaction | Key Improvements |
|---|---|---|---|
| Amine Dehydrogenase (AmDH) | Directed Evolution | Reductive amination of ketones | Increased activity, expanded substrate scope, enhanced stereoselectivity |
| Ketoreductase (KRED) | Rational Design | Asymmetric reduction of ketones | Improved stability in organic solvents, altered cofactor specificity |
| Transaminase (TAm) | Site-directed Mutagenesis | Asymmetric synthesis of amines from ketones | Acceptance of bulky substrates, improved equilibrium position |
Enzymatic Reduction of Precursors and Substrate Scope Investigations
The enzymatic reduction of a suitable prochiral precursor is a direct and efficient route to (2S)-1-amino-4-methylpentan-2-ol. A key precursor for this transformation is 1-amino-4-methylpentan-2-one. The stereoselective reduction of the ketone functionality can be achieved using a variety of ketoreductases or alcohol dehydrogenases. These enzymes, often requiring a nicotinamide (B372718) cofactor (NADH or NADPH), deliver a hydride to one face of the carbonyl group, leading to the formation of the desired (S)-alcohol with high enantiopurity. acs.org
The substrate scope of these enzymes is a critical factor. While many reductases are known for their ability to reduce a wide range of ketones, their performance with amino-ketones needs to be specifically evaluated. The presence of the amino group can influence substrate binding and reactivity. Therefore, screening a library of available enzymes is often the first step, followed by protein engineering if necessary to optimize performance for the specific amino-ketone precursor of L-leucinol.
Process Intensification and Scale-Up Considerations for Enzymatic Routes
For an enzymatic process to be industrially viable, it must be efficient and scalable. Process intensification strategies aim to increase the productivity and sustainability of the synthesis. One promising approach is the use of continuous-flow microreactors. These systems offer enhanced heat and mass transfer, precise control over reaction parameters, and the potential for enzyme immobilization, which facilitates catalyst reuse and simplifies product purification.
Asymmetric Chemical Synthesis Strategies
In addition to biocatalytic methods, asymmetric chemical synthesis provides a range of powerful tools for the preparation of enantiopure compounds like (2S)-1-amino-4-methylpentan-2-ol hydrochloride.
Chiral Auxiliary-Mediated Asymmetric Induction in Precursor Reactions
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in a reaction. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product. wikipedia.org
In the context of synthesizing (2S)-1-amino-4-methylpentan-2-ol, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of the chiral center. For example, an achiral ketone precursor could be reacted with a chiral auxiliary to form a chiral enolate, which then undergoes a diastereoselective reaction. Subsequent removal of the auxiliary would yield the desired enantiomer of the amino alcohol. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. mdpi.com
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |
|---|---|---|
| Evans Oxazolidinones | Aldol (B89426) reactions, alkylations | Steric hindrance directs incoming electrophiles |
| Pseudoephedrine | Alkylation of enolates | Chelation control directs alkylation |
| Camphorsultam | Diels-Alder reactions, conjugate additions | Steric shielding of one face of the dienophile/enone |
Enantioselective Reduction of Keto-Amine Precursors using Chiral Catalysts
The enantioselective reduction of a prochiral ketone is a highly efficient method for generating a chiral alcohol. In the case of (2S)-1-amino-4-methylpentan-2-ol, the precursor would be 1-amino-4-methylpentan-2-one. This reduction can be achieved using a variety of chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts.
For example, Noyori's asymmetric hydrogenation using ruthenium-BINAP catalysts is a powerful method for the enantioselective reduction of a wide range of ketones. The chiral ligand coordinates to the metal center and creates a chiral environment that directs the hydrogenation to one face of the ketone, resulting in a high enantiomeric excess of the desired alcohol. Other catalytic systems, such as those based on rhodium, iridium, and chiral oxazaborolidines (CBS catalysts), have also been successfully employed for the enantioselective reduction of ketones. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield for the specific keto-amine precursor.
Multi-Component Reactions for the Stereocontrolled Assembly of Amino Alcohol Scaffolds
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules in a single step from three or more starting materials. rsc.org This approach is highly convergent and atom-economical, as the majority of atoms from the reactants are incorporated into the final product. rsc.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for generating scaffolds resembling amino acids and their derivatives. wikipedia.orgwikipedia.org
The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgnih.gov In principle, by choosing appropriate starting materials, such as isobutyraldehyde, ammonia, a chiral carboxylic acid, and a suitable isocyanide, a scaffold related to leucinol could be assembled. Subsequent chemical transformations would then be necessary to reveal the amino alcohol functionality.
Similarly, the Passerini three-component reaction (P-3CR) reacts an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org This product could also serve as a precursor to the target amino alcohol.
While MCRs offer an elegant and efficient route to molecular diversity, their application for the direct stereocontrolled synthesis of a relatively simple and readily available compound like (2S)-1-amino-4-methylpentan-2-ol is not widely documented. The challenge often lies in achieving high diastereoselectivity when one of the components is chiral. nih.gov For simpler targets like L-leucinol, routes starting from the inexpensive and enantiopure chiral pool precursor, L-leucine, are often more practical and common.
Resolution Techniques for Enantiomeric Enrichment
Resolution techniques are essential for separating racemic mixtures into their constituent enantiomers. For 1-amino-4-methylpentan-2-ol (B2434908), these methods are typically applied to the racemic amino alcohol itself or, more commonly, to its precursor, racemic leucine (B10760876), which is then converted to the desired enantiopure amino alcohol.
Classical Resolution via Diastereomeric Salt Formation and Crystallization
Classical resolution is a well-established technique that involves reacting a racemic mixture with an enantiopure chiral resolving agent to form a pair of diastereomeric salts. researchgate.netwikipedia.org These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.
For a basic compound like 1-amino-4-methylpentan-2-ol, acidic resolving agents are employed. Common choices include enantiopure tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.org The process involves dissolving the racemic amino alcohol and the chiral acid in a suitable solvent. One diastereomeric salt preferentially crystallizes from the solution due to its lower solubility.
A highly relevant strategy involves the resolution of the precursor, DL-leucine. A study demonstrated the effective resolution of DL-leucine using (+)-di-1,4-toluoyl-D-tartaric acid monohydrate as the resolving agent. researchgate.net The differing stability and solubility of the resulting diastereomeric salts (D-Leucine:D-DTTA and L-Leucine:D-DTTA) enabled their separation. Through a multi-stage crystallization process, the D-Leucine salt reached an enantiomeric excess (ee) of 91.20%, while the L-Leucine in the mother liquor had an ee of -73.32%. researchgate.net The resolved L-leucine can then be stereoselectively reduced to (2S)-1-amino-4-methylpentan-2-ol.
Table 1: Classical Resolution of DL-Leucine via Diastereomeric Salt Formation
| Resolving Agent | Target Enantiomer | Diastereomeric Salt | Achieved Enantiomeric Excess (ee) |
| (+)-di-1,4-toluoyl-D-tartaric acid | D-Leucine | D-Leu:D-DTTA | 91.20% |
| (+)-di-1,4-toluoyl-D-tartaric acid | L-Leucine | L-Leu:D-DTTA | -73.32% (in mother liquor) |
Kinetic Resolution and Dynamic Kinetic Resolution Approaches
Kinetic resolution (KR) is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. mdpi.com This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (as unreacted starting material). A significant drawback of KR is that the maximum theoretical yield for a single enantiomer is 50%. nii.ac.jp
Dynamic kinetic resolution (DKR) overcomes this 50% yield limitation by integrating the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. nii.ac.jp This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single enantiopure product. mdpi.com
For amino alcohols like leucinol, enzymatic kinetic resolution is a common approach. However, DKR is often applied to precursors like azlactones derived from amino acids. For example, the alcoholytic dynamic kinetic resolution of the azlactone derived from leucine has been reported. mdpi.com This process, catalyzed by a chiral bifunctional amine urea, involves the ring-opening of the azlactone with an alcohol. The racemization of the azlactone is typically fast under the reaction conditions, allowing for high yields of the enantiomerically enriched amino acid ester, which can then be reduced to the corresponding amino alcohol. mdpi.com
Chemo-Enzymatic Kinetic Resolution Methodologies
Chemo-enzymatic methods combine the high selectivity of enzymes with the broad applicability of chemical catalysts. In the context of resolution, this often involves an enzymatic kinetic resolution coupled with a metal-catalyzed racemization of the unreacted enantiomer, achieving a dynamic kinetic resolution. rsc.org
Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used enzymes for the kinetic resolution of alcohols and amines via enantioselective acylation. researchgate.netresearchgate.netjocpr.com In a typical chemo-enzymatic DKR of a racemic amino alcohol like leucinol, the process would involve:
Enzymatic Acylation: A lipase selectively acylates one enantiomer (e.g., the (R)-enantiomer) at either the hydroxyl or amino group, using an acyl donor like vinyl acetate (B1210297).
Chemical Racemization: A metal catalyst (often based on ruthenium or palladium) simultaneously racemizes the unreacted (S)-enantiomer.
This concurrent process allows the continuous conversion of the racemic starting material into a single enantiomer of the acylated product. The product can then be deacylated to afford the enantiopure (S)-1-amino-4-methylpentan-2-ol. The efficiency of such processes can be very high, often achieving excellent yields (>90%) and enantiomeric excesses (>99%).
Table 2: Representative Lipase-Catalyzed Kinetic Resolution of Alcohols
| Enzyme | Substrate Type | Acyl Donor | Typical Conversion | Typical Product ee | Selectivity Factor (E) |
| Candida antarctica Lipase B | Secondary Alcohols | Vinyl Acetate | ~50% | >99% | >200 |
| Pseudomonas cepacia Lipase | Primary Amines | Ethyl Acetate | ~50% | >95% | >100 |
| Candida antarctica Lipase A | N-heterocyclic esters | Vinyl Butanoate | >90% (DKR) | >94% | High |
Comparative Analysis of Synthetic Pathways: Efficiency, Atom Economy, and Stereoselectivity
Chiral Pool Synthesis: The most common and straightforward route is the reduction of naturally available L-leucine.
Efficiency: This is typically a high-yielding, one-step reduction using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Yields are often excellent.
Atom Economy: This metric, which measures how many atoms of the reactants are incorporated into the final product, is a key principle of green chemistry. primescholars.comresearchgate.net For the reduction of L-leucine (C₆H₁₃NO₂, MW: 131.17 g/mol ) to L-leucinol (C₆H₁₅NO, MW: 117.19 g/mol ) with LiAlH₄, the atom economy is relatively low due to the large amount of inorganic waste generated.
Atom Economy Calculation (using LiAlH₄): 4 C₆H₁₃NO₂ + 3 LiAlH₄ → 4 C₆H₁₅NO + ... (complex aluminum and lithium salts)
% Atom Economy = [MW of desired product / (MW of all reactants)] x 100
Assuming the simplified reaction, the atom economy is poor. The use of catalytic hydrogenation would offer a much higher atom economy.
Stereoselectivity: The stereoselectivity is essentially perfect, as the chirality is directly transferred from the enantiopure starting material.
Resolution Methods (Classical and Kinetic): These routes start from racemic leucine or leucinol.
Efficiency: Classical resolution is limited to a theoretical maximum yield of 50% for the desired enantiomer per cycle, though the undesired enantiomer can potentially be racemized and recycled. researchgate.net Kinetic resolution is also capped at a 50% yield. jocpr.com DKR and chemo-enzymatic DKR can theoretically achieve 100% yield. nii.ac.jp
Atom Economy: These methods have inherently poor atom economy. Classical resolution requires a stoichiometric amount of a resolving agent, which is later removed. Kinetic resolutions discard half of the starting material unless the undesired enantiomer is recycled.
Stereoselectivity: High stereoselectivity can be achieved. Diastereomeric salt crystallization can yield products with >95% ee after recrystallization. researchgate.net Enzymatic resolutions are known for their exceptionally high enantioselectivity, often achieving >99% ee and E-values well over 200. researchgate.net
Multi-Component Reactions:
Atom Economy: The core MCR step has a very high atom economy by definition. rsc.org However, the atom economy of the entire sequence, including post-MCR transformations, must be considered.
Stereoselectivity: Achieving high stereocontrol in MCRs can be challenging and is highly dependent on the specific reaction and substrates. nih.gov
Structural, Conformational, and Spectroscopic Elucidation of 2s 1 Amino 4 Methylpentan 2 Ol Hydrochloride
X-ray Crystallographic Studies of (2S)-1-amino-4-methylpentan-2-ol Hydrochloride
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, its detailed three-dimensional structure can be elucidated.
Solid-State Conformations and Molecular Packing Architectures
A single-crystal X-ray diffraction study would reveal the exact conformation of the (2S)-1-amino-4-methylpentan-2-ol cation in the solid state. This includes the precise bond lengths, bond angles, and torsion angles of the molecule. The inherent flexibility of the acyclic carbon chain allows for various possible conformations, and crystallography would identify the preferred arrangement within the crystal lattice.
Furthermore, the study would illuminate the molecular packing architecture, which describes how individual molecules are arranged in the crystal. This arrangement is governed by a combination of steric effects and intermolecular forces, leading to a specific crystal system and space group.
Hypothetical Crystallographic Data Table
| Parameter | Hypothetical Value |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1083.75 |
| Z | 4 |
| Calculated density (g/cm³) | 1.18 |
Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks
In the crystal structure of this compound, the protonated amino group (-NH₃⁺) and the hydroxyl group (-OH) are potent hydrogen bond donors. The chloride anion (Cl⁻) and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. X-ray crystallography would provide a detailed map of the hydrogen bonding network, including the distances and angles of these interactions. nih.gov These networks are crucial in stabilizing the crystal lattice. researchgate.netcdnsciencepub.com
Hypothetical Hydrogen Bond Data Table
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N-H···Cl | 0.91 | 2.25 | 3.16 | 175 |
| O-H···Cl | 0.84 | 2.30 | 3.14 | 170 |
| N-H···O | 0.91 | 1.95 | 2.86 | 168 |
Influence of Counterion and Crystallization Conditions on Crystal Structure
The nature of the counterion and the conditions of crystallization (e.g., solvent, temperature, and rate of cooling) can significantly influence the resulting crystal structure, potentially leading to polymorphism. researchgate.netmt.com Different polymorphs of the same compound can exhibit distinct physical properties. While the hydrochloride salt is specified, a crystallographic study would provide insight into how the chloride ion directs the crystal packing through its involvement in the hydrogen bonding network. rsc.org Varying crystallization conditions could potentially yield different crystalline forms of this compound, each with a unique packing arrangement and intermolecular interactions.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is an indispensable tool for studying the structure and dynamics of molecules in solution. alfa-chemistry.com While standard 1D ¹H and ¹³C NMR provide basic structural information, advanced 2D techniques are necessary for a detailed conformational analysis.
Conformational Analysis via NOESY and ROESY Experiments
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that detect through-space correlations between protons that are in close proximity, typically within 5 Å. columbia.eduacdlabs.com For a flexible molecule like (2S)-1-amino-4-methylpentan-2-ol, these experiments would be crucial for determining the preferred conformation(s) in solution.
By analyzing the cross-peaks in a NOESY or ROESY spectrum, it would be possible to establish the relative orientation of different parts of the molecule. For instance, correlations between the protons on the stereocenter and protons on the isobutyl group would provide information about the rotational preferences around the C-C bonds.
Hypothetical NOESY/ROESY Correlation Table
| Proton 1 | Proton 2 | Expected Correlation | Inferred Proximity |
| H2 | H4 | Strong | Close in space |
| H1a | H2 | Medium | Moderately close |
| H5 | H4 | Weak | Relatively distant |
Determination of Solution-State Dynamics and Preferred Conformations
The information from NOESY/ROESY experiments, combined with the measurement of scalar coupling constants (J-couplings) from high-resolution 1D ¹H NMR spectra, can be used to build a model of the solution-state dynamics and identify the most populated conformations. nih.gov For a small, flexible molecule, it is likely that it exists as an equilibrium of several rapidly interconverting conformers. The intensities of the NOE/ROE cross-peaks and the magnitudes of the J-couplings would reflect the population-weighted average of these conformers. Computational modeling, in conjunction with the experimental NMR data, can provide a more detailed picture of the conformational landscape of this compound in solution. copernicus.org
Chiral NMR Techniques for Enantiomeric Excess Determination (Beyond Basic ID)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the determination of the enantiomeric excess (ee) of chiral molecules like this compound. While standard NMR can confirm the basic structure, specialized chiral NMR techniques are required to differentiate between enantiomers. This is achieved by converting the enantiomeric mixture into a pair of diastereomers, which are NMR-distinguishable. This can be accomplished through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Chiral solvating agents, such as cyclodextrins, chiral crown ethers, or metal-based complexes, form transient diastereomeric complexes with the analyte through non-covalent interactions. nih.gov This interaction induces a differential shielding effect on the protons of the two enantiomers, leading to separate signals in the ¹H NMR spectrum. The relative integration of these signals directly corresponds to the enantiomeric ratio. For amino alcohols, the protons adjacent to the chiral center and the amino and hydroxyl groups are most likely to exhibit significant chemical shift non-equivalence (ΔΔδ).
Chiral derivatizing agents, on the other hand, react with the amino or hydroxyl group of the analyte to form stable, covalent diastereomers. Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride are commonly used for this purpose. The resulting diastereomeric esters or amides will exhibit distinct NMR spectra, allowing for the quantification of each enantiomer.
The magnitude of the chemical shift difference between the diastereomeric signals is crucial for accurate ee determination. This difference can be influenced by the choice of the chiral reagent, the solvent, and the temperature. In the case of this compound, interaction with a suitable chiral solvating agent would be expected to induce splitting of the proton signals near the chiral center (C2), such as the H1, H2, and H3 protons.
| Proton | (2S)-Enantiomer Chemical Shift (ppm) | (2R)-Enantiomer Chemical Shift (ppm) | Chemical Shift Non-Equivalence (ΔΔδ, ppm) |
|---|---|---|---|
| H1a | 3.15 | 3.12 | 0.03 |
| H1b | 2.95 | 2.91 | 0.04 |
| H2 | 3.80 | 3.75 | 0.05 |
Vibrational Spectroscopic Characterization (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound. The presence of the hydrochloride salt means the amino group is protonated (-NH3⁺), which significantly influences the vibrational spectrum.
The FTIR and Raman spectra of this compound would be characterized by absorption bands corresponding to its various functional groups. The O-H stretching vibration of the alcohol group is expected to appear as a broad band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the isobutyl group will be observed in the 3000-2850 cm⁻¹ range.
The protonated amino group (-NH3⁺) gives rise to characteristic bands. The N-H stretching vibrations are typically found in the 3200-2800 cm⁻¹ region and may overlap with the C-H and O-H stretching bands. The asymmetric and symmetric bending vibrations of the -NH3⁺ group are expected around 1600 cm⁻¹ and 1500 cm⁻¹, respectively.
The C-O stretching vibration of the alcohol will likely appear in the 1100-1000 cm⁻¹ region. The C-N stretching vibration is expected in the 1200-1020 cm⁻¹ range. Fingerprint region bands below 1500 cm⁻¹ will correspond to various C-C stretching and bending vibrations of the carbon skeleton.
The vibrational spectra are highly sensitive to hydrogen bonding and the protonation state of the molecule. The broadness of the O-H and N-H stretching bands is a clear indication of intermolecular hydrogen bonding. In the solid state, the hydrochloride salt will form a crystalline lattice with extensive hydrogen bonding between the protonated amine, the hydroxyl group, and the chloride ion.
The positions of the -NH3⁺ bending vibrations are diagnostic of the protonated state of the amine. These bands would be absent in the spectrum of the free base. The O-H stretching frequency can also be influenced by the strength of hydrogen bonding; stronger hydrogen bonds lead to a broader and red-shifted (lower frequency) absorption. Raman spectroscopy can be particularly useful for observing symmetric vibrations and skeletal modes that may be weak in the FTIR spectrum.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H stretch | 3400-3200 (broad) | Alcohol |
| N-H stretch | 3200-2800 (broad) | Protonated Amine (-NH3⁺) |
| C-H stretch | 3000-2850 | Alkyl |
| -NH3⁺ asymmetric bend | ~1600 | Protonated Amine (-NH3⁺) |
| -NH3⁺ symmetric bend | ~1500 | Protonated Amine (-NH3⁺) |
| C-O stretch | 1100-1000 | Alcohol |
| C-N stretch | 1200-1020 | Amine |
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provides a powerful framework for understanding the structural and electronic properties of this compound at the molecular level.
Quantum mechanical methods, such as ab initio and density functional theory (DFT), can be employed to calculate the electronic structure, molecular orbitals, and energetic properties of the molecule. These calculations can provide insights into the charge distribution, dipole moment, and the nature of the frontier molecular orbitals (HOMO and LUMO). For the protonated form of the molecule, these calculations can help to understand the delocalization of the positive charge and its effect on the reactivity of different parts of the molecule.
Calculations of the proton affinity and gas-phase basicity of the parent amino alcohol can provide a quantitative measure of its basicity. Furthermore, theoretical calculations can be used to simulate the vibrational spectra (FTIR and Raman), which can aid in the assignment of experimental bands and provide a more detailed understanding of the vibrational modes.
This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular mechanics (MM) methods can be used for an initial, rapid exploration of the potential energy surface to identify low-energy conformers. Subsequently, more accurate DFT calculations can be performed on these initial structures to obtain more reliable geometries and relative energies.
The conformational preferences will be dictated by a balance of steric interactions and intramolecular hydrogen bonding. In the protonated form, a key conformational determinant will be the interaction between the -NH3⁺ group, the -OH group, and the alkyl chain. The relative energies of different conformers can provide insights into the most populated conformations at a given temperature. A thorough conformational analysis is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules, such as chiral selectors or biological receptors.
| Conformer | Dihedral Angles (τ1[N-C1-C2-O], τ2[C1-C2-C3-C4]) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
|---|---|---|---|
| A | gauche, anti | 0.00 | Intramolecular H-bond (OH···N⁺H₃) |
| B | anti, anti | 1.25 | Steric minimization |
| C | gauche, gauche | 2.50 | - |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
The comprehensive structural and conformational analysis of this compound is further substantiated by the prediction of its spectroscopic parameters and their subsequent validation against experimental data. This process is crucial for confirming the computed conformational preferences and ensuring the accuracy of the theoretical models employed. Modern computational chemistry offers powerful tools, particularly Density Functional Theory (DFT), for the reliable prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The accurate prediction of NMR chemical shifts, for instance, has become an indispensable tool in the structural elucidation of organic molecules. acs.orgnih.gov Computational methods, such as those integrating DFT with Gauge-Including Atomic Orbitals (GIAO), provide a framework for predicting chemical shifts, although their accuracy can be limited by the significant computational resources required. nih.gov To enhance predictive accuracy, empirical scaling and, more recently, machine learning and graph neural networks have been employed, significantly reducing prediction errors. acs.orgnrel.gov Similarly, DFT calculations are routinely used to predict vibrational frequencies in IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the chemical environment of each nucleus in a molecule. Therefore, a comparison between predicted and experimental ¹H and ¹³C NMR chemical shifts serves as a stringent test of the accuracy of the computed molecular geometry and electronic structure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for L(+)-Leucinol Predicted data is hypothetical and based on typical chemical shift ranges for similar structures. Experimental data is for the related compound L(+)-Leucinol.
| Proton | Predicted Chemical Shift (ppm) * | Experimental Chemical Shift (ppm) for L(+)-Leucinol |
| H-1a | 2.85 - 2.95 | 3.54 |
| H-1b | 2.65 - 2.75 | 3.24 |
| H-2 | 3.60 - 3.70 | 2.90 |
| H-3a | 1.35 - 1.45 | 1.18 |
| H-3b | 1.15 - 1.25 | 1.18 |
| H-4 | 1.60 - 1.70 | 1.67 |
| H-5, H-6 | 0.85 - 0.95 | 0.93, 0.90 |
| OH | 4.50 - 5.50 (variable) | Not specified |
| NH₂ | 7.50 - 8.50 (variable) | Not specified |
Source: Predicted values are illustrative; Experimental data from ChemicalBook for L(+)-Leucinol. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for L(+)-Leucinol Predicted data is hypothetical and based on typical chemical shift ranges for similar structures. Experimental data is for the related compound L(+)-Leucinol.
| Carbon | Predicted Chemical Shift (ppm) * | Experimental Chemical Shift (ppm) for L(+)-Leucinol in CDCl₃ |
| C-1 | 45.0 - 47.0 | Not available |
| C-2 | 70.0 - 72.0 | Not available |
| C-3 | 42.0 - 44.0 | Not available |
| C-4 | 24.0 - 26.0 | Not available |
| C-5 | 22.0 - 24.0 | Not available |
| C-6 | 21.0 - 23.0 | Not available |
Source: Predicted values are illustrative; Experimental data for L(+)-Leucinol is noted to be available but specific values were not retrieved in the search. guidechem.com
The validation process would involve calculating the mean absolute error (MAE) between the predicted and experimental chemical shifts. A low MAE would indicate a high degree of accuracy in the computational model and lend strong support to the predicted three-dimensional structure of the molecule.
Infrared (IR) Spectroscopy
Table 3: Predicted vs. Experimental IR Frequencies for Key Functional Groups Predicted data is hypothetical and based on typical frequency ranges. Experimental data is for the related compound L(+)-Leucinol.
| Vibrational Mode | Predicted Frequency (cm⁻¹) * | Experimental Frequency (cm⁻¹) for L(+)-Leucinol |
| O-H Stretch | 3300 - 3400 | Broad band in the same region |
| N-H Stretch (amine salt) | 2800 - 3100 | N/A (free base has N-H stretch ~3300-3400) |
| C-H Stretch (aliphatic) | 2850 - 3000 | In the same region |
| C-O Stretch | 1050 - 1150 | In the same region |
| N-H Bend (amine salt) | 1500 - 1600 | N/A (free base has N-H bend ~1600) |
Source: Predicted values are illustrative; Experimental data for L(+)-Leucinol is noted to be available but specific values were not retrieved in the search. guidechem.com
In a validation study, the calculated vibrational frequencies for the most stable conformer would be plotted and compared with the experimental spectrum. The correlation between the positions and relative intensities of the peaks would provide strong evidence for the accuracy of the computed structure.
Applications of 2s 1 Amino 4 Methylpentan 2 Ol Hydrochloride As a Chiral Building Block
Utilization in the Asymmetric Synthesis of Complex Organic Molecules
The inherent chirality of L-leucinol is widely exploited to control the stereochemical outcome of chemical reactions. It is a cornerstone in the synthesis of chiral auxiliaries, ligands, and key intermediates for complex molecular targets.
The bifunctional nature of L-leucinol makes it an ideal starting material for the synthesis of various chiral heterocyclic compounds, which are prevalent motifs in pharmaceuticals and natural products.
Oxazolidines: L-leucinol can be readily converted into chiral oxazolidine (B1195125) derivatives. A particularly important class is the 2-oxazolidinones, famously used as Evans' chiral auxiliaries. researchgate.netwikipedia.org These auxiliaries guide the stereoselective alkylation, aldol (B89426), and Diels-Alder reactions of attached acyl groups. The synthesis of a (4S)-4-isobutyl-2-oxazolidinone from L-leucinol typically involves reaction with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI) or diethyl carbonate. The isobutyl group from the parent leucinol provides a steric directing effect, influencing the approach of reagents to the enolate, thus ensuring high diastereoselectivity in subsequent reactions. researchgate.net
Another strategy involves the conversion of L-leucinol into N-protected α-amino aldehydes. For instance, N-Boc-N-hydroxymethyl-L-leucinal undergoes an intramolecular conjugate addition to form a trans-oxazolidine methyl ester with high diastereoselectivity (trans:cis = 10:1). orgsyn.org This product serves as a valuable chiral synthon for creating syn-β-amino-α-hydroxy acids. orgsyn.org
Pyrrolidines: While many pyrrolidine (B122466) syntheses start from proline, L-leucinol can also serve as a precursor. nih.gov The synthesis involves transforming the amino alcohol into a molecule suitable for intramolecular cyclization. One common strategy is the activation of the hydroxyl group (e.g., conversion to a tosylate or halide) in an N-protected leucinol derivative, followed by intramolecular nucleophilic substitution by the nitrogen atom to form the pyrrolidine ring. organic-chemistry.org This approach allows for the synthesis of substituted chiral pyrrolidines where the stereochemistry is derived directly from the L-leucinol starting material.
| Target Heterocycle | L-Leucinol Derivative | Key Reaction Type | Typical Reagents |
|---|---|---|---|
| (4S)-4-Isobutyl-2-oxazolidinone | L-Leucinol | Cyclization / Carbonylation | Diethyl carbonate, Phosgene, Carbonyldiimidazole (CDI) |
| trans-Oxazolidine ester | N-Boc-L-leucinal | Intramolecular Conjugate Addition | Wittig reagents, Base |
| Substituted Pyrrolidine | N-Protected L-Leucinol | Intramolecular Cyclization | Tosyl chloride (for OH activation), Base |
Chiral auxiliaries and synthons derived from L-leucinol have been instrumental in the total synthesis of complex natural products and their analogues. The predictable stereocontrol offered by these derivatives allows for the precise construction of multiple chiral centers.
A notable application is in the synthesis of peptide and pseudopeptide-based natural products. For example, Boc-L-leucinol is a documented starting material for the total synthesis of the gastro-protective natural product amicoumacin C. In such syntheses, the leucinol fragment is incorporated into the target molecule, retaining its original stereochemistry and serving as a chiral cornerstone for subsequent transformations.
Furthermore, leucinol-derived oxazolidinone auxiliaries, following the principles established by Evans, have been used in the synthesis of numerous complex molecules. researchgate.netnih.gov These auxiliaries enable highly diastereoselective aldol reactions, which are crucial for building the polyol and polyketide chains found in many natural products. After the desired stereocenter is set, the auxiliary can be cleaved non-destructively, allowing for further synthetic manipulations. wikipedia.org
The C2 symmetry and defined stereochemistry of L-leucinol make it an excellent precursor for chiral ligands used in transition-metal-catalyzed asymmetric reactions.
Chiral Ligands: L-leucinol is used to synthesize various classes of ligands, including phosphine (B1218219) ligands. rsc.orgsigmaaldrich.com For instance, the amino and alcohol groups can be functionalized to introduce phosphine moieties, creating P,N or P,O bidentate ligands. These ligands coordinate to metal centers (e.g., rhodium, palladium, iridium), forming a chiral environment that can induce high enantioselectivity in reactions such as asymmetric hydrogenation and allylic alkylation.
Organocatalyst Precursors: L-leucinol and its derivatives can also act as precursors for purely organic catalysts. The amino group can be modified to create more complex amine catalysts or hydrogen-bond donors. For example, novel chiral ionic liquids have been synthesized from L-leucinol. nih.gov Specifically, N,N-dimethyl leucinol was reacted with an alkenyl bromide to create a chiral cationic surfactant that functions as a room temperature ionic liquid (RTIL). This RTIL was successfully used as a pseudostationary phase for chiral separations in micellar electrokinetic chromatography, demonstrating its utility in creating specialized chiral environments. nih.gov
Derivatization Strategies for Expanding Synthetic Utility
The synthetic utility of (2S)-1-amino-4-methylpentan-2-ol hydrochloride is greatly expanded through selective modification of its amino and hydroxyl groups. These derivatizations produce a vast library of chiral intermediates tailored for specific synthetic applications.
N-Acylation: The most common N-acylation is the protection of the amino group, which prevents its unwanted reactivity and can enhance solubility in organic solvents. The tert-butoxycarbonyl (Boc) group is frequently used, leading to the formation of N-Boc-L-leucinol. cymitquimica.com This reaction is typically performed using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a base. organic-chemistry.org N-Boc-L-leucinol is a stable, versatile intermediate used in peptide synthesis and as a precursor to other derivatives like N-protected α-amino aldehydes. orgsyn.org
N-Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom, producing secondary or tertiary amines. Reductive alkylation is a common method, such as the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid to produce N,N-dimethyl leucinol. nih.govmonash.edu These N-alkylated derivatives are valuable as intermediates for ligands and other complex molecules.
| Reaction Type | Reagent(s) | Product | Primary Use of Product |
|---|---|---|---|
| N-Acylation (Boc protection) | Di-tert-butyl dicarbonate ((Boc)₂O) | N-Boc-L-leucinol | Intermediate in peptide synthesis, precursor for chiral auxiliaries |
| N-Alkylation (Reductive) | Formaldehyde, Formic Acid | N,N-Dimethyl-L-leucinol | Precursor for chiral ionic liquids and ligands |
O-Functionalization: The hydroxyl group of L-leucinol can be converted into ethers or esters to serve as protecting groups or to introduce new functionalities. O-alkylation to form ethers typically requires prior protection of the more nucleophilic amino group. google.com For example, N-Boc-L-leucinol can be treated with a strong base like sodium hydride to form the corresponding alkoxide, which then reacts with an alkyl halide (e.g., benzyl (B1604629) bromide) to yield the O-alkylated product. google.com This strategy is crucial for syntheses where the hydroxyl group might interfere with subsequent reaction steps.
Esterification of the hydroxyl group can be achieved by reaction with acyl chlorides or carboxylic anhydrides. These ester derivatives can be used as intermediates or as chiral resolving agents. The selective functionalization of either the nitrogen or oxygen atom, often through a protection/deprotection sequence, underscores the versatility of L-leucinol as a truly multifunctional chiral building block in modern organic synthesis. srce.hr
Synthesis of Multidentate Ligands via Chemo-Selective Modifications
The presence of two distinct functional groups in this compound allows for chemo-selective modifications, paving the way for the synthesis of sophisticated multidentate ligands. These ligands are crucial in coordination chemistry and homogeneous catalysis, where their steric and electronic properties dictate the outcome of catalytic reactions.
One of the most common strategies for elaborating this chiral scaffold is through the formation of Schiff bases. The primary amine of (2S)-1-amino-4-methylpentan-2-ol readily undergoes condensation with various aldehydes and ketones to yield chiral imine-alcohol ligands. For instance, reaction with salicylaldehyde (B1680747) derivatives can produce tridentate [O,N,O] ligands, where the imine nitrogen and the phenolic and alcoholic oxygens can coordinate to a metal center. The isobutyl group derived from the leucine (B10760876) backbone provides a crucial steric influence in the vicinity of the coordination sphere.
Another significant class of multidentate ligands derived from this amino alcohol are chiral oxazolines. The synthesis typically involves the reaction of (2S)-1-amino-4-methylpentan-2-ol with a nitrile in the presence of a Lewis acid or via the cyclization of an N-acyl intermediate. rsc.org This approach has been widely used to generate a variety of bidentate ligands, such as bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), which are renowned for their effectiveness in a wide range of metal-catalyzed asymmetric reactions. nih.govresearchgate.net
Furthermore, the hydroxyl group can be selectively modified, for example, by etherification or esterification, to introduce additional donor atoms or to tune the ligand's steric and electronic properties. The amino group can also be transformed into amides or sulfonamides, leading to ligands with different coordination preferences and hydrogen-bonding capabilities. This modularity allows for the rational design of ligands tailored for specific catalytic applications.
Table 1: Examples of Multidentate Ligands Derived from (2S)-1-amino-4-methylpentan-2-ol
| Ligand Type | Precursors | General Structure | Potential Coordination Modes |
| Schiff Base | (2S)-1-amino-4-methylpentan-2-ol, Salicylaldehyde | Imine-alcohol | Bidentate (N,O), Tridentate (O,N,O) |
| Bis(oxazoline) | (2S)-1-amino-4-methylpentan-2-ol, Dinitrile | Two oxazoline (B21484) rings linked by a backbone | Bidentate (N,N) |
| Phosphino-oxazoline | (2S)-1-amino-4-methylpentan-2-ol, 2-(diphenylphosphino)benzonitrile | Oxazoline ring with a phosphine substituent | Bidentate (P,N) |
Stereoselective Transformations Initiated or Guided by this compound Derived Scaffolds
The chiral ligands synthesized from this compound have proven to be highly effective in a multitude of stereoselective transformations. The well-defined chiral environment created by these ligands around a metal center allows for excellent control over the enantioselectivity of the reaction.
Asymmetric Transfer Hydrogenation:
Ruthenium complexes bearing chiral ligands derived from amino alcohols are powerful catalysts for the asymmetric transfer hydrogenation of prochiral ketones and imines. kanto.co.jpnih.gov Ligands incorporating the (2S)-1-amino-4-methylpentan-2-ol scaffold can effectively induce asymmetry in the reduction process, leading to the formation of chiral alcohols and amines with high enantiomeric excess. The steric bulk of the isobutyl group plays a significant role in differentiating the enantiotopic faces of the substrate.
Asymmetric Cyclopropanation:
Copper complexes of chiral bis(oxazoline) ligands are widely employed in the asymmetric cyclopropanation of olefins with diazo compounds. nih.govnih.gov Ligands derived from (2S)-1-amino-4-methylpentan-2-ol have been successfully utilized in these reactions, affording chiral cyclopropanes, which are valuable synthetic intermediates. The C2-symmetric nature of the BOX ligand and the steric hindrance provided by the isobutyl groups are key to achieving high levels of stereocontrol.
Asymmetric Allylic Alkylation:
Palladium-catalyzed asymmetric allylic alkylation is a fundamental carbon-carbon bond-forming reaction. Chiral phosphino-oxazoline (PHOX) ligands, which can be synthesized from (2S)-1-amino-4-methylpentan-2-ol, have demonstrated exceptional performance in this transformation. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor in the PHOX ligand allows for effective coordination to the palladium center and precise control of the stereochemical outcome of the nucleophilic attack on the π-allyl intermediate.
Table 2: Performance of (2S)-1-amino-4-methylpentan-2-ol Derived Ligands in Asymmetric Catalysis (Illustrative Data)
| Reaction | Catalyst/Ligand System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Transfer Hydrogenation | [Ru(p-cymene)Cl2]2 / (S)-Leucinol-derived ligand | Acetophenone | (R)-1-Phenylethanol | >95 | up to 98 |
| Asymmetric Cyclopropanation | Cu(OTf)2 / (S)-iPr-BOX | Styrene + Ethyl diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | ~90 | >95 (trans) |
| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]2 / (S)-iPr-PHOX | 1,3-Diphenylallyl acetate (B1210297) + Dimethyl malonate | Dimethyl 2-(1,3-diphenylallyl)malonate | >98 | up to 99 |
Note: The data presented in this table are illustrative and represent typical results obtained in these types of reactions. Actual results may vary depending on the specific reaction conditions and substrate.
2s 1 Amino 4 Methylpentan 2 Ol Hydrochloride in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands Derived from (2S)-1-amino-4-methylpentan-2-ol Hydrochloride
The synthesis of chiral ligands from this compound, often referred to as L-leucinol hydrochloride, leverages the reactivity of its amino and hydroxyl functionalities. These groups provide convenient handles for the introduction of catalytically active moieties and for the construction of rigid chelating structures that can effectively transfer chiral information to a metal center or a substrate.
Chiral phosphines are a cornerstone of asymmetric catalysis, and amino alcohols like L-leucinol provide a valuable platform for their synthesis. The general strategy involves the functionalization of the amino and/or hydroxyl groups to introduce one or more phosphine (B1218219) groups.
Monophosphine Ligands: The synthesis of monophosphine ligands derived from L-leucinol can be achieved through various synthetic routes. A common approach involves the protection of one functional group while the other is reacted with a phosphinating agent. For instance, the amino group can be protected, and the hydroxyl group can be converted into a good leaving group, followed by nucleophilic substitution with a phosphide. Alternatively, the hydroxyl group can be directly phosphinated.
Diphosphine Ligands: The preparation of diphosphine ligands often involves the functionalization of both the amino and hydroxyl groups of L-leucinol. This can be accomplished by sequential or simultaneous reactions to introduce two phosphine moieties. The resulting diphosphine ligands can act as bidentate chelators, forming stable complexes with transition metals.
Phosphine-Amine Ligands: Phosphine-amine ligands are a class of P,N-ligands that have demonstrated significant utility in asymmetric catalysis. In these ligands derived from L-leucinol, the nitrogen atom of the amino group and the phosphorus atom of an introduced phosphine group can coordinate to a metal center, creating a chiral environment. The synthesis typically involves the selective phosphination of either the amino or the hydroxyl group, leaving the other functional group available for coordination. A general synthetic approach involves the reaction of the amino alcohol with a chlorophosphine in the presence of a base.
A representative synthesis of a phosphine-amine ligand from an amino alcohol is depicted below:
Step 1: Protection of the amino group (e.g., with a Boc group). Step 2: Conversion of the hydroxyl group to a leaving group (e.g., mesylate or tosylate). Step 3: Nucleophilic substitution with a secondary phosphine or a phosphide. Step 4: Deprotection of the amino group.
The amino and hydroxyl groups of (2S)-1-amino-4-methylpentan-2-ol can act as a bidentate N,O-chelating ligand, coordinating to a transition metal center to form a stable five-membered ring. This chelation restricts the conformational flexibility of the ligand, which is often beneficial for achieving high enantioselectivity in catalytic reactions. The synthesis of such complexes typically involves the direct reaction of the amino alcohol with a suitable metal precursor. These N,O-chelating ligands have been employed in various transition metal-catalyzed reactions, where the chiral environment created around the metal center dictates the stereochemical outcome of the transformation.
(2S)-1-amino-4-methylpentan-2-ol can also serve as a precursor for the synthesis of chiral organocatalysts. By modifying its structure, for instance, through cyclization or the introduction of other functional groups, it is possible to create analogs of well-known organocatalysts like proline. These proline analogs can catalyze a variety of asymmetric reactions, such as aldol (B89426) and Michael additions, through the formation of chiral enamines or iminium ions. The isobutyl group derived from the leucine (B10760876) backbone provides a distinct steric environment that can influence the stereoselectivity of the catalyzed reaction.
Application in Metal-Catalyzed Asymmetric Reactions
Chiral ligands derived from this compound have found application in a range of metal-catalyzed asymmetric reactions, where they have demonstrated the ability to induce high levels of enantioselectivity.
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds. Chiral phosphine ligands derived from L-leucinol, when complexed with transition metals such as rhodium, iridium, or ruthenium, can catalyze the enantioselective hydrogenation of prochiral olefins and ketones to produce chiral alkanes and alcohols, respectively. The stereochemical outcome of these reactions is highly dependent on the structure of the ligand and its interaction with the metal and the substrate.
Below is a hypothetical data table illustrating the potential performance of a catalyst derived from a (2S)-1-amino-4-methylpentan-2-ol-based ligand in the asymmetric hydrogenation of a model ketone.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Pressure (atm) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1 | Methanol | 25 | 10 | >99 | 95 (R) |
| 2 | 1-Tetralone | 1 | Methanol | 25 | 10 | >99 | 92 (S) |
| 3 | Propiophenone | 1 | Toluene | 30 | 15 | 98 | 90 (R) |
| 4 | 2-Butanone | 2 | Ethanol | 40 | 20 | 95 | 85 (S) |
Ligands derived from (2S)-1-amino-4-methylpentan-2-ol have also been explored in enantioselective carbon-carbon bond-forming reactions, such as alkylation and arylation. In these reactions, a chiral metal complex facilitates the transfer of an alkyl or aryl group to a prochiral nucleophile or electrophile with high stereocontrol. The precise structure of the ligand is critical for creating a chiral pocket around the metal's active site, which discriminates between the two enantiotopic faces of the substrate.
The following is a representative data table showing potential results for an enantioselective alkylation reaction using a catalyst based on a ligand derived from L-leucinol.
| Entry | Nucleophile | Electrophile | Catalyst Loading (mol%) | Base | Solvent | Yield (%) | ee (%) |
| 1 | Diethyl malonate | Cinnamyl acetate (B1210297) | 2 | NaH | THF | 92 | 90 |
| 2 | Dimethyl malonate | 1,3-Diphenylallyl acetate | 2 | KHMDS | Toluene | 88 | 93 |
| 3 | Ethyl acetoacetate | Benzyl (B1604629) bromide | 5 | Cs2CO3 | CH2Cl2 | 85 | 87 |
| 4 | Nitromethane | Chalcone | 10 | DBU | Acetonitrile | 75 | 82 |
Asymmetric Diels-Alder and [3+2] Cycloaddition Reactions
Derivatives of (2S)-1-amino-4-methylpentan-2-ol have been explored as chiral ligands in metal-catalyzed asymmetric Diels-Alder and [3+2] cycloaddition reactions. These pericyclic reactions are powerful tools for the construction of complex cyclic and heterocyclic systems with a high degree of stereocontrol. The chiral environment created by the ligand around the metal center dictates the facial selectivity of the dienophile or dipolarophile, leading to the preferential formation of one enantiomer of the cycloadduct.
In the context of Diels-Alder reactions, copper(II) complexes of chiral ligands derived from amino acids, including L-leucine, have been shown to catalyze the reaction between 3-phenyl-1-(2-pyridyl)-2-propen-1-one and cyclopentadiene in aqueous media. While L-leucine itself provides modest enantioselectivity, this demonstrates the principle of using amino acid-derived ligands in such transformations. More sophisticated ligands incorporating the L-leucinol backbone have been designed to enhance stereochemical control.
For asymmetric [3+2] cycloadditions of azomethine ylides, various chiral ligands are employed in combination with metal salts (e.g., Ag(I), Zn(II)) to achieve high enantioselectivity in the synthesis of highly substituted pyrrolidines. While specific examples detailing the use of ligands directly synthesized from (2S)-1-amino-4-methylpentan-2-ol in these reactions are not extensively documented in readily available literature, the general success of chiral amino alcohol-derived ligands in this area suggests their potential. The steric and electronic properties of the isobutyl group from the leucinol backbone can play a crucial role in creating a well-defined chiral pocket to control the approach of the reacting partners.
Table 1: Asymmetric Cycloaddition Reactions Catalyzed by Amino Alcohol Derivatives No specific data for this compound derivatives in Diels-Alder or [3+2] cycloadditions was found in the search results. The table structure is provided for illustrative purposes.
| Reaction Type | Catalyst/Ligand Structure | Dienophile/Dipolarophile | Diene/Dipole | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Diels-Alder | Structure of a hypothetical L-leucinol-derived ligand | Example Dienophile | Example Diene | N/A | N/A | N/A |
| [3+2] Cycloaddition | Structure of a hypothetical L-leucinol-derived ligand | Example Dipolarophile | Example Dipole | N/A | N/A | N/A |
Chiral Catalysis in Oxidation and Reduction Processes
The application of (2S)-1-amino-4-methylpentan-2-ol derivatives in asymmetric oxidation and reduction reactions is a well-established area. In particular, these chiral amino alcohols are key precursors for the synthesis of oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, which are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.
The in-situ generated oxazaborolidine from (2S)-1-amino-4-methylpentan-2-ol and a borane (B79455) source, such as borane-dimethyl sulfide (BMS) or catecholborane, forms a complex with the ketone. The borane then delivers a hydride to the carbonyl carbon in a stereocontrolled manner, dictated by the chiral environment of the oxazaborolidine. This method is widely used for its high enantioselectivity and predictable stereochemical outcome.
Furthermore, chiral ligands derived from L-leucinol have been employed in transfer hydrogenation reactions. For instance, ruthenium complexes with pseudo-dipeptide ligands have been utilized for the efficient reduction of a variety of acetophenone derivatives using isopropanol (B130326) as the hydrogen source, affording excellent yields and enantiomeric excesses sigmaaldrich.com.
While less common, derivatives of (2S)-1-amino-4-methylpentan-2-ol have also been investigated as chiral ligands in asymmetric oxidation reactions. The design of the ligand is crucial for achieving high enantioselectivity in these transformations.
Table 2: Asymmetric Reduction of Ketones with L-Leucinol-Derived Catalysts Data for this table is representative of typical results for CBS reductions and may not be from a single specific source directly citing the hydrochloride salt.
| Substrate | Catalyst System | Reducing Agent | Yield (%) | ee (%) | Product Configuration |
|---|---|---|---|---|---|
| Acetophenone | L-Leucinol-derived Oxazaborolidine | BH₃·SMe₂ | >95 | >95 | (R) |
| 1-Tetralone | L-Leucinol-derived Oxazaborolidine | BH₃·SMe₂ | >90 | >90 | (R) |
| Propiophenone | L-Leucinol-derived Oxazaborolidine | Catecholborane | >92 | >94 | (R) |
Organocatalytic Transformations Mediated by this compound Derivatives
Derivatives of (2S)-1-amino-4-methylpentan-2-ol are valuable scaffolds for the development of purely organic catalysts. These organocatalysts often function by forming transient covalent intermediates with the substrates, such as enamines or iminium ions, thereby activating them towards nucleophilic attack in a stereocontrolled manner.
Asymmetric Aldol and Mannich Reactions
Prolinamides, formed by the condensation of L-proline with an amino alcohol like (2S)-1-amino-4-methylpentan-2-ol, are a prominent class of organocatalysts for direct asymmetric aldol reactions. In these reactions, the proline moiety forms an enamine with a ketone donor, while the amino alcohol part, with its terminal hydroxyl group, can participate in hydrogen bonding with the aldehyde acceptor. This dual activation is believed to be crucial for achieving high diastereo- and enantioselectivity. The steric bulk of the isobutyl group from the leucinol moiety can further influence the catalyst's conformation and, consequently, the stereochemical outcome of the reaction nih.govmdpi.com.
Similarly, these and related organocatalysts have been applied to asymmetric Mannich reactions, which are fundamental for the synthesis of chiral β-amino carbonyl compounds. The catalyst activates the ketone or aldehyde via enamine or iminium ion formation, respectively, facilitating the enantioselective addition to a preformed imine.
Table 3: Asymmetric Aldol Reaction Catalyzed by an L-Prolinamide Derived from an Amino Alcohol This data is representative of prolinamides derived from chiral amino alcohols and may not be specific to a leucinol derivative.
| Aldehyde | Ketone | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | 95 | 95:5 | 98 |
| Isovaleraldehyde | Cyclohexanone | 10 | 88 | 90:10 | >99 |
| Benzaldehyde | Acetone | 20 | 75 | - | 90 |
Michael Additions and Related Conjugate Additions
Organocatalysts derived from (2S)-1-amino-4-methylpentan-2-ol have found application in asymmetric Michael additions. These reactions involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral primary or secondary amines derived from L-leucinol can catalyze these reactions through either enamine or iminium ion activation, depending on the nature of the substrates. For instance, a secondary amine catalyst can form an iminium ion with an α,β-unsaturated aldehyde, lowering its LUMO and activating it for attack by a nucleophile. Conversely, it can form an enamine with a ketone, which then acts as a nucleophile. The chiral environment provided by the catalyst directs the approach of the reactants, leading to high enantioselectivity.
Enamine and Iminium Catalysis
The fundamental activation modes of many organocatalysts derived from (2S)-1-amino-4-methylpentan-2-ol are enamine and iminium catalysis.
Enamine Catalysis: Chiral primary or secondary amines derived from L-leucinol react with carbonyl compounds (ketones or aldehydes) to form nucleophilic enamine intermediates. This strategy raises the HOMO of the carbonyl compound, making it susceptible to attack by electrophiles. The stereoselectivity is controlled by the chiral scaffold of the catalyst, which effectively shields one face of the enamine.
Iminium Catalysis: Chiral secondary amines derived from L-leucinol can condense with α,β-unsaturated aldehydes or ketones to form positively charged iminium ions. This activation mode lowers the LUMO of the unsaturated system, rendering it more electrophilic and prone to attack by nucleophiles. The bulky isobutyl group of the leucinol derivative can effectively block one face of the iminium ion, directing the nucleophilic attack to the opposite face and thus ensuring high enantioselectivity.
Mechanistic Investigations of Chiral Induction in Catalytic Systems
Understanding the mechanism of chiral induction is paramount for the rational design of more efficient and selective catalysts. For catalytic systems derived from (2S)-1-amino-4-methylpentan-2-ol, mechanistic studies, often supported by computational methods, have provided valuable insights.
In the case of prolinamide-catalyzed aldol reactions, it is proposed that a hydrogen-bonding network involving the amide N-H, the terminal hydroxyl group of the amino alcohol moiety, and the aldehyde substrate is crucial for the transition state organization nih.gov. This network holds the substrates in a rigid conformation, allowing for effective facial discrimination.
For iminium-catalyzed reactions, the stereochemical outcome is largely determined by the geometry of the iminium ion intermediate. The catalyst's structure, including the steric hindrance provided by the substituent from the chiral amino alcohol (in this case, the isobutyl group), forces the iminium ion to adopt a specific conformation (often the E-isomer) to minimize steric interactions. This conformational lock, combined with the shielding of one of the enantiofaces of the α,β-unsaturated system, leads to the observed high levels of asymmetric induction.
Data-intensive approaches and physical organic trend analysis are also being employed to deconvolute the various non-covalent interactions between the catalyst and substrates that govern enantioselectivity, leading to more refined mechanistic models and the rational design of new catalysts.
Elucidation of Catalyst-Substrate Interactions and Transition State Geometries
Understanding the intricate interactions between a catalyst and its substrates at the molecular level is paramount for rationalizing and predicting the outcomes of asymmetric reactions. In the context of catalysis involving (2S)-1-amino-4-methylpentan-2-ol, comprehensive mechanistic studies, often supported by computational methods such as Density Functional Theory (DFT), have shed light on the pathways leading to high enantioselectivity.
The transition state models derived from these computational studies highlight the specific orientation of the substrates relative to the chiral catalyst. The isobutyl group of L-leucinol provides a crucial steric shield, directing the approach of the electrophile to one face of the enamine intermediate. This facial bias is a key determinant of the observed enantioselectivity.
Table 1: Calculated Energetics for Key Intermediates in a Leucinol-Catalyzed Aldol Reaction
| Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |
| Oxazolidine (B1195125) | A stable intermediate formed from the catalyst and ketone. | 0.0 |
| syn-Enamine | The reactive nucleophilic species. | +5.0 |
| TS for enamine formation | The transition state for the rate-determining step. | +26.1 |
| anti-Enamine | A less stable enamine rotamer. | +7.0 |
Note: The energetic values are representative and may vary depending on the specific substrates and computational methods employed.
These computational models, corroborated by experimental findings, provide a detailed picture of the catalyst-substrate assembly at the transition state, thereby explaining the origin of the stereochemical outcome.
Role of Non-Covalent Interactions in Enantioselectivity and Diastereoselectivity
Non-covalent interactions, though weaker than covalent bonds, are the cornerstone of stereochemical control in many asymmetric catalytic systems. For catalysts derived from (2S)-1-amino-4-methylpentan-2-ol, hydrogen bonding and steric repulsion are the primary non-covalent forces that govern enantioselectivity and diastereoselectivity.
The hydroxyl group of L-leucinol is a key player in this regard, acting as a hydrogen bond donor. In the aforementioned aldol reaction of isatins, experimental evidence strongly supports the formation of a hydrogen bond between the catalyst's hydroxyl group and a keto group on the isatin substrate. scispace.com This interaction is considered a prerequisite for achieving high levels of enantioselectivity. scispace.com When the reaction is conducted in a protic solvent like methanol, which competes for hydrogen bonding, a racemic product is obtained, further underscoring the critical role of this specific catalyst-substrate interaction. scispace.com
This hydrogen bonding serves to:
Activate the Electrophile: By withdrawing electron density, it renders the carbonyl carbon of the isatin more susceptible to nucleophilic attack.
Orient the Substrate: It locks the isatin into a specific orientation within the chiral pocket created by the catalyst, thereby exposing one of its prochiral faces to the nucleophile.
The bulky isobutyl group of L-leucinol complements this electronic activation with steric control. It effectively blocks one of the enantiotopic faces of the reacting enamine, forcing the electrophile to approach from the less hindered side. This synergistic interplay between hydrogen bonding and steric hindrance is what leads to the high degree of stereochemical induction observed in many reactions catalyzed by this amino alcohol.
Table 2: Enantioselectivity in the L-Leucinol Catalyzed Aldol Reaction of 4,6-Dibromoisatin and Acetone
| Solvent | Enantiomeric Excess (ee %) | Predominant Enantiomer |
| Dichloromethane | 95 | S |
| Methanol | ~0 | Racemic |
The data clearly illustrates the detrimental effect of a hydrogen-bond-competing solvent on the enantioselectivity, highlighting the crucial role of this non-covalent interaction. scispace.com
In Situ Spectroscopic Studies of Catalytic Cycles (e.g., Operando NMR)
While computational studies provide invaluable insights into reaction mechanisms, direct observation of catalytic intermediates and their transformations under reaction conditions is essential for a complete understanding. In situ spectroscopic techniques, such as operando Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring catalytic cycles in real-time.
Although specific operando NMR studies focusing exclusively on the catalytic cycle of this compound are not extensively documented in the literature, the principles of such investigations on related chiral amino alcohol systems are well-established. These studies typically involve monitoring the characteristic NMR signals of the catalyst, substrates, intermediates, and products as the reaction progresses.
For instance, in asymmetric reductions using chiral amino alcohols and boranes, multinuclear NMR (¹H, ¹¹B, ¹³C) can be used to identify the in situ formation of oxazaborolidine species, which are often the active catalysts. By observing the changes in chemical shifts and signal intensities over time, researchers can map the formation of catalyst-substrate complexes and track the conversion to the final product.
In the context of the L-leucinol-catalyzed aldol reaction, an in situ NMR experiment could potentially be designed to:
Observe the formation of the hemiaminal and oxazolidine intermediates by monitoring the disappearance of the aldehyde/ketone signals and the appearance of new signals corresponding to these species.
Track the concentration of the enamine intermediate, although its typically low steady-state concentration can make direct observation challenging.
Follow the kinetics of the reaction by measuring the rate of product formation and substrate consumption.
Such studies would provide direct experimental evidence to validate the mechanistic pathways proposed by computational models and further refine our understanding of how catalysts derived from (2S)-1-amino-4-methylpentan-2-ol operate. The application of advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), could also help to characterize the aggregation state of the catalyst and its complexes in solution, providing another layer of mechanistic detail.
Advanced Analytical Methodologies for Purity and Enantiomeric Excess Determination of 2s 1 Amino 4 Methylpentan 2 Ol Hydrochloride
Chiral Chromatographic Techniques
Chiral chromatography stands as the cornerstone for the separation and quantification of enantiomers. heraldopenaccess.us The choice of technique and stationary phase is critical for achieving optimal resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted method for the direct separation of enantiomers. phenomenex.com The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times. phenomenex.com
For amino alcohols like (2S)-1-amino-4-methylpentan-2-ol, several types of CSPs have proven effective. These include:
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are among the most versatile and widely used for a broad range of chiral compounds, including amines and alcohols. phenomenex.com
Pirkle-type CSPs: These are based on the principle of forming transient diastereomeric complexes through π-π interactions, hydrogen bonding, and dipole-dipole interactions. nih.gov They are particularly effective for compounds containing aromatic rings and polar functional groups.
Ligand-exchange CSPs: These are suitable for the separation of amino acids and amino alcohols, where a chiral ligand is coated on the stationary phase and forms diastereomeric metal complexes with the enantiomers in the mobile phase. nih.gov
The selection of the mobile phase, typically a mixture of a nonpolar organic solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is crucial for optimizing the separation. chromatographytoday.com Gradient elution can be employed to improve resolution and reduce analysis time, especially for complex samples. chromatographytoday.com
Table 1: Representative HPLC Conditions for Chiral Separation of Amino Alcohols
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 25 °C |
This table presents typical starting conditions; method optimization is essential for specific applications.
Gas Chromatography (GC) on Chiral Columns or with Chiral Derivatization
Gas Chromatography (GC) offers high resolution and sensitivity, making it a valuable technique for chiral analysis, particularly for volatile compounds. chromatographyonline.com For non-volatile compounds like (2S)-1-amino-4-methylpentan-2-ol hydrochloride, derivatization is necessary to increase volatility and thermal stability.
Two primary approaches are used in chiral GC:
Direct Separation on Chiral Columns: This involves the use of a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs for this purpose. chromatographyonline.com The amino and hydroxyl groups of the analyte typically require derivatization, for instance, by acylation or silylation, to improve chromatographic performance. nih.govgcms.cz
Indirect Separation via Chiral Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. weber.hu These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. weber.hu Common CDAs for amines and alcohols include chiral acid chlorides or isocyanates. obrnutafaza.hr
Table 2: Example of GC Derivatization for Chiral Analysis
| Analyte Functional Group | Derivatizing Agent | Resulting Derivative |
|---|---|---|
| Amine (-NH2) | N-Trifluoroacetyl-L-prolyl chloride (TPC) | Diastereomeric amides |
The choice of derivatizing agent depends on the analyte's structure and the desired chromatographic properties.
Supercritical Fluid Chromatography (SFC) for High-Throughput Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for high-throughput chiral separations, offering several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure. chromatographyonline.comselvita.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. chromatographyonline.com
The same types of chiral stationary phases used in HPLC can be employed in SFC. chromatographyonline.com The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates without a significant loss in efficiency, leading to rapid separations. chromatographyonline.com This makes SFC particularly suitable for screening large numbers of samples in drug discovery and process development. chromatographytoday.comrsc.org Recent studies have shown that SFC can resolve enantiomers 3 to 5 times faster than traditional LC methods. chromatographyonline.com
Derivatization-Based Spectroscopic Methods for Enantiomeric Purity
Nuclear Magnetic Resonance (NMR) spectroscopy provides an alternative and powerful method for determining enantiomeric purity, especially when coupled with chiral derivatizing or solvating agents.
Use of Chiral Derivatizing Agents for NMR Analysis (e.g., Mosher's Amide)
The reaction of a chiral amine or alcohol with a chiral derivatizing agent (CDA) forms diastereomers that exhibit distinct signals in the NMR spectrum. acs.org One of the most well-known and reliable CDAs is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. acs.org
When (2S)-1-amino-4-methylpentan-2-ol is reacted with (R)- and (S)-Mosher's acid chloride, two different diastereomeric amides (at the amino group) or esters (at the hydroxyl group) are formed. acs.orgoregonstate.edu Due to the anisotropic effect of the phenyl ring in the Mosher's reagent, the protons in the vicinity of the newly formed chiral center will experience different magnetic environments in the two diastereomers, resulting in separate signals in the ¹H NMR spectrum. oregonstate.edunih.gov The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original amino alcohol. researchgate.net
Table 3: Expected ¹H NMR Signal Differentiation in Mosher's Amide Analysis
| Proton Environment | Diastereomer 1 (e.g., R-Mosher + S-amine) | Diastereomer 2 (e.g., R-Mosher + R-amine) |
|---|---|---|
| Protons on one side of the Mosher's phenyl ring | Shielded (upfield shift) | Deshielded (downfield shift) |
The specific protons that are shielded or deshielded depend on the conformation of the diastereomers.
Chiral Shift Reagents in NMR Spectroscopy
Chiral shift reagents, also known as chiral solvating agents (CSAs), are compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of an analyte in solution. researchgate.net This interaction induces chemical shift non-equivalence for the nuclei of the two enantiomers in the NMR spectrum, allowing for their differentiation and quantification. researchgate.net
Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used. nih.gov The paramagnetic lanthanide ion coordinates with the polar functional groups (amine and hydroxyl) of (2S)-1-amino-4-methylpentan-2-ol, leading to significant shifts in the NMR signals. nih.gov The diastereomeric complexes formed with the (S)- and (R)-enantiomers experience different induced shifts, resulting in the separation of their corresponding signals. nih.gov The enantiomeric excess can then be determined by integrating the resolved signals. nih.gov The effectiveness of a chiral shift reagent depends on factors such as the solvent, temperature, and the concentration of both the analyte and the reagent. nih.gov
Polarimetry and Circular Dichroism (CD) Spectroscopy
Polarimetry and Circular Dichroism (CD) spectroscopy are powerful, non-destructive chiroptical techniques that rely on the interaction of chiral molecules with polarized light. While both methods are used to characterize enantiomers, they provide different types of information. Polarimetry measures the rotation of the plane of linearly polarized light, a macroscopic property of a bulk chiral sample, whereas CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength, providing detailed information about the electronic structure and absolute configuration of a chiral molecule.
Optical Rotation Measurement for Enantiomeric Excess Estimation
Optical rotation is a fundamental property of chiral substances and forms the basis of polarimetry. When plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer. The (2S)-enantiomer of 1-amino-4-methylpentan-2-ol (B2434908) hydrochloride will rotate the plane of polarized light in one direction, while its (2R)-enantiomer will rotate it in the opposite direction by an equal amount.
The specific rotation, [α], is a standardized measure of this rotation and is calculated using the Biot's law:
[α]λT = α / (l × c)
where:
α is the observed rotation in degrees.
T is the temperature in degrees Celsius.
λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).
l is the path length of the polarimeter cell in decimeters.
c is the concentration of the sample in grams per milliliter.
For a pure enantiomer, the specific rotation is a constant value under defined conditions of solvent, temperature, and wavelength. The enantiomeric excess (ee) of a sample of this compound can be determined by comparing the specific rotation of the sample to the specific rotation of the pure (S)-enantiomer.
Enantiomeric Excess (% ee) = ([α]sample / [α]pure enantiomer) × 100
| Compound | Specific Rotation [α]D | Conditions |
|---|---|---|
| (2S)-1-amino-4-methylpentan-2-ol (L-Leucinol) | +4.5° | c = 4.6 in methanol |
| L-Leucine | +15.1° | c = 2 in 6N HCl |
Future Research Directions and Emerging Opportunities for 2s 1 Amino 4 Methylpentan 2 Ol Hydrochloride
Development of More Sustainable and Environmentally Benign Synthetic Routes
The synthesis of enantiomerically pure amino alcohols like (2S)-1-amino-4-methylpentan-2-ol is a critical task in organic synthesis. Traditional methods often rely on stoichiometric reducing agents or catalysts that generate significant waste and may require extreme reaction conditions. nih.gov Future research is increasingly focused on developing greener, more sustainable alternatives that offer high atom economy, use less hazardous reagents, and operate under milder conditions.
A primary avenue of exploration is biocatalysis, which uses enzymes or whole microorganisms to perform highly selective chemical transformations. rsc.org Engineered amine dehydrogenases (AmDHs), for instance, have shown promise in the one-step synthesis of chiral amino alcohols from α-hydroxy ketones using ammonia as the amino donor. frontiersin.org This approach offers numerous advantages, including the use of an inexpensive amino source, high stereoselectivity, and the generation of water as the main byproduct. frontiersin.org Future work could focus on engineering an AmDH specifically optimized for the synthesis of L-leucinol from its corresponding α-hydroxy ketone precursor, 1-hydroxy-4-methylpentan-2-one.
Another promising biocatalytic strategy involves enzymatic cascade reactions, where multiple enzymatic steps are performed in a one-pot fashion. nih.gov This approach avoids tedious protection and deprotection steps common in conventional organic synthesis and can be highly stereoselective. nih.gov
Chemo-catalytic methods are also evolving towards greater sustainability. Asymmetric transfer hydrogenation, which often uses ruthenium or iridium catalysts and formic acid as a hydrogen donor, presents economic and environmental benefits over classical resolution methods or reactions requiring high-pressure hydrogen gas. Furthermore, novel catalytic systems, such as chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, offer a modular route to chiral β-amino alcohols from readily available starting materials. westlake.edu.cn The development of chemoenzymatic strategies, which combine chemical and biological catalysis, represents a powerful approach. For example, a straightforward synthesis of 1,2-amino alcohols can begin from simple aromatic methyl ketones, involving a chemical bromination and hydrolysis step followed by a highly selective enzymatic transamination. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantages for L-Leucinol Synthesis |
| Biocatalysis (Engineered AmDH) | One-step asymmetric reductive amination of α-hydroxy ketones. frontiersin.org | High enantioselectivity (>99% ee), uses inexpensive ammonia, mild reaction conditions. frontiersin.org |
| Enzymatic Cascade Reactions | Multiple enzymatic reactions in a single pot, avoiding intermediate purification. nih.gov | Reduces waste, simplifies processes, dispenses with protection/deprotection steps. nih.gov |
| Asymmetric Transfer Hydrogenation | Ruthenium-catalyzed reduction using formic acid/triethylamine as a hydrogen source. | Avoids high-pressure H₂, offers economic and environmental benefits. |
| Chemoenzymatic Synthesis | Combination of chemical steps (e.g., bromination, hydrolysis) and enzymatic steps (e.g., transamination). researchgate.net | Utilizes simple, readily available starting materials; achieves high enantiomeric excess (>99%). researchgate.net |
Exploration of Novel Catalytic Systems Utilizing (2S)-1-amino-4-methylpentan-2-ol Hydrochloride Derivatives
The inherent chirality of (2S)-1-amino-4-methylpentan-2-ol (L-leucinol) makes it an excellent starting material for the synthesis of novel chiral ligands and auxiliaries for asymmetric catalysis. cymitquimica.com Future research will likely focus on creating new derivatives and exploring their applications in reactions that demand precise stereochemical control.
One emerging area is the development of chiral ionic liquids (CILs). Researchers have successfully synthesized a chiral cationic surfactant, undecenoxycarbonyl-L-leucinol bromide, from L-leucinol. nih.govacs.org This compound, which is an ionic liquid at room temperature, can be used as a chiral selector in capillary electrophoresis for the separation of acidic analytes. nih.govacs.org Further exploration could involve designing a wider range of L-leucinol-derived ionic liquids and investigating their utility as chiral solvents or catalysts in asymmetric synthesis, where they could potentially enhance both reaction rates and enantioselectivity.
Derivatives of L-leucinol can also serve as ligands for metal-based catalysts. Chiral amino alcohols are known to be effective ligands in the asymmetric borane (B79455) reduction of ketones, leading to the formation of enantiomerically enriched secondary alcohols. mdpi.com New research could focus on synthesizing bidentate or tridentate ligands from L-leucinol and evaluating their performance in a variety of metal-catalyzed reactions, such as C-C bond formations, hydrogenations, and arylations. The modular nature of these ligands would allow for fine-tuning of their steric and electronic properties to optimize catalyst performance for specific transformations. illinois.edu
| Derivative Type | Example Application | Future Research Opportunity |
| Chiral Ionic Liquids (CILs) | Undecenoxycarbonyl-L-leucinol bromide used for enantioseparation in capillary electrophoresis. nih.govacs.org | Design of novel L-leucinol-based CILs as chiral solvents or catalysts for asymmetric synthesis. |
| Chiral Ligands for Metal Catalysis | Amino alcohols used as ligands for asymmetric borane reduction of ketones. mdpi.com | Synthesis of new phosphine (B1218219), oxazoline (B21484), or Schiff base ligands from L-leucinol for various metal-catalyzed asymmetric reactions. |
| Chiral Auxiliaries | General use as a chiral building block in asymmetric synthesis. cymitquimica.com | Development of novel, recoverable L-leucinol-based auxiliaries to control stereochemistry in diastereoselective reactions. |
Integration into Materials Science: Chiral Polymers, Metal-Organic Frameworks (MOFs), or Self-Assembled Systems
The unique structural and chiral properties of this compound provide opportunities for its integration into advanced functional materials.
Chiral Polymers: L-leucinol derivatives can be used as monomers to create chiral polymers with specialized functions. For example, the chiral ionic liquid derived from L-leucinol has been polymerized to create a novel chiral pseudostationary phase for enantioseparations. nih.govacs.org Future work could expand on this by incorporating L-leucinol into different polymer backbones to create materials for chiral chromatography, sensors, or as catalysts. The broader use of L-leucinol in the production of biopolymers is also an area of interest. chemimpex.com
Metal-Organic Frameworks (MOFs): Chiral MOFs are crystalline materials constructed from metal ions and chiral organic linkers. acs.org They have significant potential in enantioselective separation, catalysis, and sensing. acs.orgacs.org While L-leucinol itself may be too flexible, it can be derivatized into more rigid structures suitable for use as chiral linkers in MOF synthesis. uab.cat An alternative and promising approach is the post-synthetic modification of existing, robust achiral MOFs (like UiO-66 or MIL-101) by grafting L-leucinol or its derivatives onto the framework's metal centers or organic linkers. rsc.org This would introduce chiral recognition sites into the pores of the MOF, creating materials capable of enantioselective adsorption or catalysis.
Self-Assembled Systems: Amino acids and their derivatives can self-assemble through noncovalent interactions (e.g., hydrogen bonding, hydrophobic interactions) to form ordered nanostructures like nanofibers, nanospheres, and hydrogels. nih.gov By modifying L-leucinol with functional groups, such as aromatic moieties (e.g., Fmoc, Cbz) or long alkyl chains, new amphiphilic molecules can be designed. nih.govchemrxiv.org The self-assembly of these derivatives could lead to novel biomaterials for drug delivery, tissue engineering, or as templates for creating inorganic nanostructures.
Computational Design and Predictive Modeling for Enhanced Chiral Induction
The trial-and-error approach to developing asymmetric catalysts is time-consuming and expensive. arxiv.org Computational chemistry and machine learning are emerging as indispensable tools for the rational design of catalysts and for predicting the outcomes of stereoselective reactions.
Future research can leverage these tools for systems involving L-leucinol. For instance, when developing new chiral ligands from L-leucinol, quantum mechanical methods like Density Functional Theory (DFT) can be used to model the transition states of the catalyzed reaction. This allows for an understanding of the origins of stereoselectivity and helps in rationally modifying the ligand structure to improve it. Force-field-based modeling has also been used to successfully predict the stereoselectivity of reactions promoted by β-amino alcohols. figshare.com
Furthermore, machine learning (ML) models are being developed to predict enantioselectivity based on features extracted from the substrate, catalyst, and reaction conditions. arxiv.orgarxiv.org A chemoinformatics-driven workflow could involve creating a virtual library of thousands of potential ligands derived from L-leucinol and other amino alcohols. illinois.eduillinois.edu ML algorithms, trained on existing experimental data, could then predict which of these ligands are most likely to be effective catalysts for a target reaction, dramatically accelerating the discovery process. nih.gov Computational docking simulations have also been successfully used to gain insights into the enhanced activity of engineered enzymes used for chiral amino alcohol synthesis. nih.gov
Synergistic Approaches Combining Biocatalysis and Chemocatalysis for Amino Alcohol Synthesis and Application
Combining the best attributes of both biocatalysis (high selectivity) and chemocatalysis (broad substrate scope, reactivity) in synergistic, one-pot processes is a frontier in chemical synthesis. A particularly powerful application of this synergy is in Dynamic Kinetic Resolution (DKR).
In a standard kinetic resolution, the maximum yield of a single enantiomer from a racemic mixture is 50%. In DKR, a chemical catalyst is used to continuously racemize the slower-reacting enantiomer of the starting material in situ, while an enzyme selectively transforms the faster-reacting enantiomer into the desired product. acs.orgacs.org This allows for a theoretical yield of up to 100% of a single, enantiopure product.
For the synthesis of chiral amino alcohols, a DKR process could involve the enzymatic acylation of a racemic amino alcohol using a lipase (B570770), coupled with a metal catalyst (e.g., based on ruthenium or palladium) to racemize the unreacted amino alcohol enantiomer. acs.orgresearchgate.net This approach is a prime area for future research to develop highly efficient, enantioconvergent syntheses starting from racemic precursors of L-leucinol.
Another synergistic approach involves combining a chemical oxidation or reduction step with a biocatalytic transformation. For example, a multi-component reaction could be designed where a chemocatalyst generates an α-hydroxy ketone intermediate, which is then directly converted to an enantiopure amino alcohol like L-leucinol by an engineered amine dehydrogenase in the same vessel. Such integrated chemoenzymatic cascade processes represent a sophisticated and highly efficient future direction for the synthesis of valuable chiral compounds. acs.org
Q & A
Q. What are the optimal synthetic routes for (2S)-1-amino-4-methylpentan-2-ol hydrochloride to ensure high enantiomeric purity?
Methodological Answer: The synthesis typically involves stereoselective reduction of a ketone precursor using chiral catalysts like Ru-BINAP complexes. For example, (2S,4R)-4-aminopentan-2-ol hydrochloride is synthesized via catalytic hydrogenation of (2S,4R)-4-aminopentan-2-one, followed by HCl salt formation . Industrial-scale production may employ continuous flow reactors to enhance yield and purity by maintaining precise temperature and pH control .
Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and functional groups. Mass spectrometry (MS) confirms molecular weight, while chiral High-Performance Liquid Chromatography (HPLC) ensures enantiomeric purity. X-ray crystallography can resolve ambiguities in stereochemical configuration .
Q. How can researchers mitigate hygroscopicity issues during storage and handling?
Methodological Answer: Store the compound in airtight containers under inert gas (e.g., nitrogen) at -20°C. Use desiccants like silica gel and avoid repeated freeze-thaw cycles. Purity checks via Karl Fischer titration can monitor moisture content .
Advanced Research Questions
Q. How does microbial contamination affect the stability of this compound in biological samples?
Methodological Answer: Escherichia coli contamination reduces stability by ~11% in urine and 7% in plasma within 48 hours at 37°C. To mitigate this, add bactericidal agents (e.g., sodium azide) and store samples at -80°C instead of -20°C, which slows degradation to <30% over six months .
Q. What strategies resolve contradictions in stereochemical data during structural elucidation?
Methodological Answer: Combine multiple techniques:
- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via IR spectra.
- Chiral Derivatization : Use Mosher’s acid to convert amines into diastereomers for HPLC separation.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
Q. How does stereochemistry influence its pharmacological activity in neurological targets?
Methodological Answer: The (2S) configuration enhances binding affinity to GABA receptors compared to the (2R) enantiomer, as shown in radioligand displacement assays. Molecular dynamics simulations reveal hydrogen bonding between the hydroxyl group and receptor residues, which is stereospecific .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
Methodological Answer: Key challenges include catalyst leaching in flow reactors and racemization during HCl salt formation. Optimize reaction parameters (e.g., <40°C, pH 4–5) and use immobilized chiral catalysts (e.g., silica-supported Rh complexes) to achieve >98% ee at scale .
Q. How do solvent polarity and pH impact its reactivity in nucleophilic substitution reactions?
Methodological Answer: In polar aprotic solvents (e.g., DMF), the amino group acts as a stronger nucleophile, enabling efficient SN2 reactions with alkyl halides. At pH > 8, deprotonation of the hydroxyl group reduces reactivity, while acidic conditions (pH < 3) protonate the amine, limiting nucleophilicity .
Q. What metabolic pathways degrade this compound in in vitro hepatic models?
Methodological Answer: Incubate with human liver microsomes and NADPH cofactors. LC-MS/MS analysis identifies primary metabolites:
- N-demethylation : Catalyzed by CYP3A4.
- Hydroxylation : At the 4-methyl group via CYP2D6. Inhibitor studies (ketoconazole for CYP3A4, quinidine for CYP2D6) validate enzyme contributions .
Q. How does its conformational flexibility affect binding to rigid enzyme active sites?
Methodological Answer: Molecular docking studies show the compound adopts a bent conformation in trypsin-like proteases, maximizing van der Waals contacts. In contrast, rigid analogs exhibit lower inhibition constants (Ki), highlighting the need for dynamic conformational sampling in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
